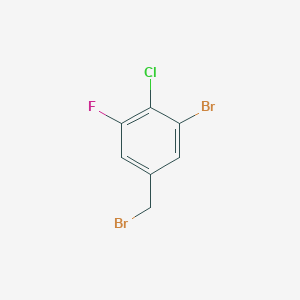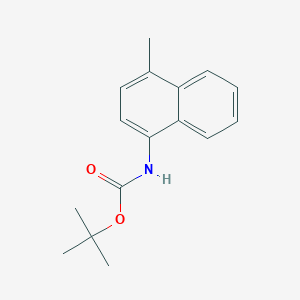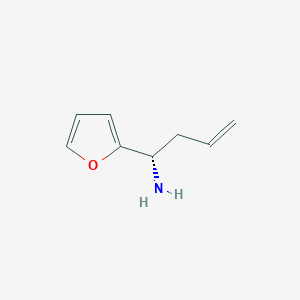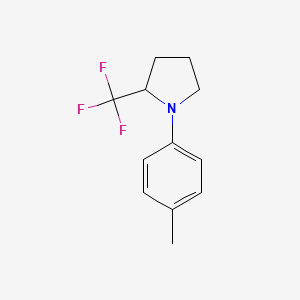
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with p-toluidine and trifluoroacetaldehyde.
Formation of Intermediate: p-Toluidine reacts with trifluoroacetaldehyde under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The p-tolyl group contributes to the compound’s stability and specificity in binding interactions.
Comparison with Similar Compounds
- 1-(p-Tolyl)-2-(difluoromethyl)pyrrolidine
- 1-(p-Tolyl)-2-(trifluoromethyl)piperidine
- 1-(p-Tolyl)-2-(trifluoromethyl)azetidine
Comparison: 1-(p-Tolyl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a p-tolyl group and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Properties
CAS No. |
1416374-57-6 |
|---|---|
Molecular Formula |
C12H14F3N |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-6-10(7-5-9)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
ZEOXSPWBGRUKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



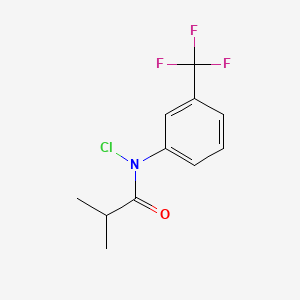
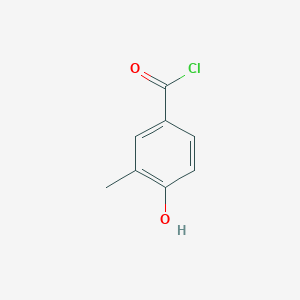
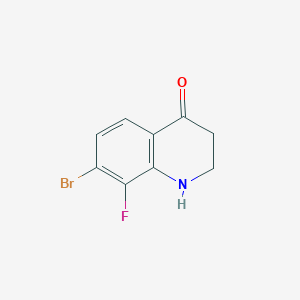
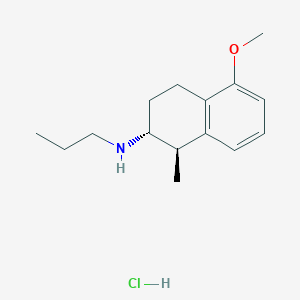
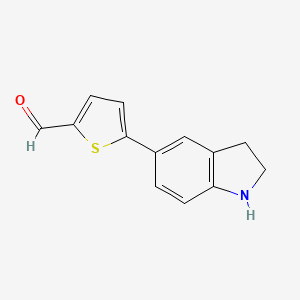

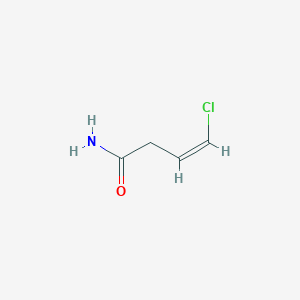
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
